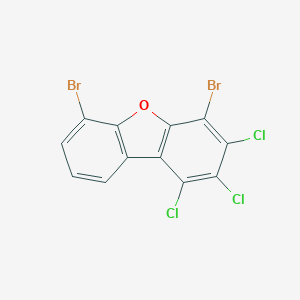

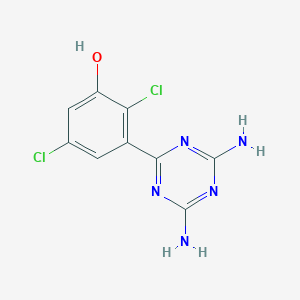

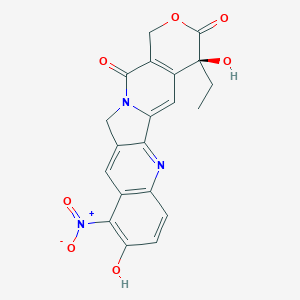

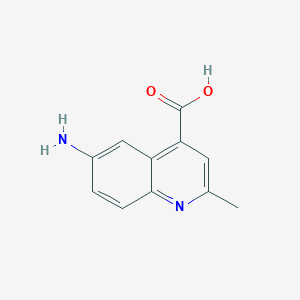

![molecular formula C8H7ClN2S B012014 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 108831-68-1](/img/structure/B12014.png)

4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine

Overview

Description

4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine, also known as 4-Cl-5,6-DMT-2,3-DP, is a heterocyclic compound containing both sulfur and nitrogen atoms. It is a member of the thienopyrimidine class of compounds, which have been studied extensively for their potential in a variety of applications. 4-Cl-5,6-DMT-2,3-DP has been explored for its potential in the synthesis of other compounds, as well as its applications in scientific research and in the laboratory. In

Scientific Research Applications

Studying Properties and Reactivities : This compound is utilized for studying the properties and reactivities of 5-substituted pyrimidine derivatives (Chkhikvadze et al., 1969).

Synthesis of Pyrimidine Derivatives : It is used in the synthesis of pyrimidine derivatives fused with five-membered heterocycles (Sakamoto et al., 1982).

Antifungal Activity : The compound shows antifungal activity against Piricularia oryzae and has preventive effects on diseases like Rice blast, Sheath blight, and Cucumber powdery mildew (Konno et al., 1989).

Amplifying Phleomycin : It acts as an amplifier of phleomycin (Brown, Cowden, & Strekowski, 1982).

Radioprotective and Antitumor Activities : Novel thieno[2,3-d]pyrimidine derivatives have shown promising radioprotective and antitumor activities (Alqasoumi et al., 2009).

Applications in Medicine and Nonlinear Optics : It has applications in medicine and nonlinear optics fields, particularly for optoelectronic associated high-tech applications (Hussain et al., 2020).

Cost-effective Synthesis of Active Compounds : The synthesis of 4-(3-chlorophenylamino)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a cost-effective and ecological process for producing pharmaceutically active compounds (Fischer & Misun, 2001).

Improved Synthesis for Building Blocks : An improved seven-step synthesis from dimethyl malonate makes it operationally simple and practical for creating building blocks (Zhang et al., 2018).

Microwave Irradiation in Synthesis : It is used in the synthesis of thieno[2,3-d]pyrimidines under microwave irradiation, highlighting its importance in scientific research applications (Davoodnia et al., 2009).

Antimicrobial Activity : 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine has been screened for its antimicrobial activity, demonstrating its potential in this field (Hossain & Bhuiyan, 2009).

Mechanism of Action

Target of Action

This compound is often used as an intermediate in pharmaceutical synthesis , suggesting it may be modified to interact with specific biological targets.

Mode of Action

Pyrimidine derivatives have been found to interact with various enzymes and receptors in the body . The specific interactions of this compound would depend on the final pharmaceutical product it is used to synthesize.

Biochemical Pathways

Pyrimidine derivatives can be involved in a wide range of biochemical pathways, depending on their specific structures and targets .

Pharmacokinetics

It is slightly soluble in water , which could influence its absorption and distribution in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine. For instance, it should be stored in a cool, dry place in tightly closed containers, away from oxidizing agents . These conditions help maintain the stability of the compound.

Biochemical Analysis

Biochemical Properties

4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine plays a significant role in biochemical reactions, particularly as an intermediate in pharmaceutical synthesis . It interacts with various enzymes and proteins, influencing their activity. For instance, it has been noted to interact with certain kinases, potentially inhibiting their activity and thereby affecting downstream signaling pathways . The nature of these interactions often involves binding to the active site of the enzyme, leading to competitive inhibition.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in certain cell lines, it can modulate the expression of genes involved in cell cycle regulation, leading to altered cell proliferation rates . Additionally, its impact on cellular metabolism includes changes in the levels of key metabolites, indicating a shift in metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can bind to the active sites of enzymes, leading to inhibition or activation depending on the context. This binding often results in conformational changes in the enzyme, affecting its catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions but can degrade over time when exposed to moisture or high temperatures . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. For instance, threshold effects have been observed where a minimal effective dose is required to achieve the desired biochemical response . At high doses, the compound can induce toxic effects, including cellular damage and organ toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound’s effects on metabolic flux and metabolite levels are indicative of its role in modulating cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. For example, it may be actively transported into cells via specific membrane transporters, leading to its accumulation in the cytoplasm or other organelles .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and energy metabolism.

properties

IUPAC Name |

4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2S/c1-4-5(2)12-8-6(4)7(9)10-3-11-8/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOBKTVPACQCBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC=N2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00302738 | |

| Record name | 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108831-68-1 | |

| Record name | 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine?

A: While the provided abstract doesn't detail the specific spectroscopic data, it confirms that the structures of the newly synthesized compounds, all derived from this compound, were confirmed using microanalysis, IR, 1H NMR, and mass spectrometry. [] This suggests that these techniques were also likely used to characterize the starting material itself.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

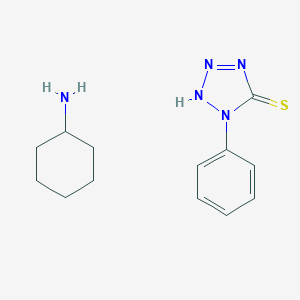

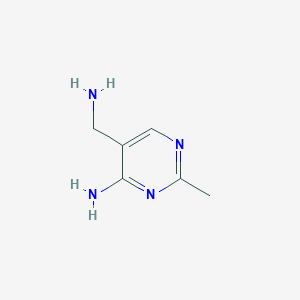

![(1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol](/img/structure/B11942.png)